molecular formula C7H6BrFO3S B13536791 4-Bromo-2-methoxybenzenesulfonyl fluoride

4-Bromo-2-methoxybenzenesulfonyl fluoride

Cat. No.: B13536791
M. Wt: 269.09 g/mol
InChI Key: ZHBMRPLFHUQNPL-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6BrFO3S It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a sulfonyl fluoride group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methoxybenzene-1-sulfonyl fluoride typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Sulfonylation: The sulfonyl fluoride group is introduced by reacting the intermediate compound with sulfuryl fluoride (SO2F2) under controlled conditions.

Industrial Production Methods

Industrial production of 4-bromo-2-methoxybenzene-1-sulfonyl fluoride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines (NH2R), thiols (SHR), or alkoxides (OR) in the presence of a base (e.g., NaOH, KOH).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids (RB(OH)2) under inert atmosphere.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfonamides.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Bromo-2-methoxybenzene-1-sulfonyl fluoride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Employed in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-methoxybenzene-1-sulfonyl fluoride involves its interaction with nucleophiles and electrophiles. The sulfonyl fluoride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity makes it useful in modifying biological molecules and studying enzyme mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methoxybenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.

    4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of sulfonyl fluoride.

    4-Methoxybenzenesulfonyl fluoride: Lacks the bromine atom.

Uniqueness

4-Bromo-2-methoxybenzene-1-sulfonyl fluoride is unique due to the presence of both a bromine atom and a sulfonyl fluoride group, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C7H6BrFO3S

Molecular Weight

269.09 g/mol

IUPAC Name

4-bromo-2-methoxybenzenesulfonyl fluoride

InChI

InChI=1S/C7H6BrFO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3

InChI Key

ZHBMRPLFHUQNPL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)S(=O)(=O)F

Origin of Product

United States

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